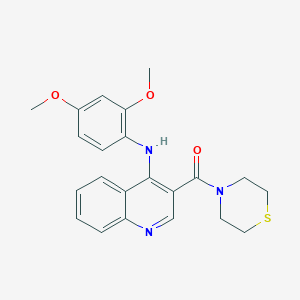

N-(2,4-DIMETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(2,4-Dimethoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 2,4-dimethoxyphenylamine substituent at the 4-position and a thiomorpholine-4-carbonyl group at the 3-position of the quinoline core. The thiomorpholine moiety introduces a sulfur-containing heterocycle, which may enhance lipophilicity and influence pharmacokinetic properties compared to morpholine analogs.

Properties

IUPAC Name |

[4-(2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-27-15-7-8-19(20(13-15)28-2)24-21-16-5-3-4-6-18(16)23-14-17(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAYDLCXXUWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Thiomorpholine Group: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Table 1: Key synthetic reactions and conditions

Mechanistic studies highlight the role of electron-deficient quinoline intermediates in facilitating nucleophilic attacks at the 3- and 4-positions .

Oxidation and Reduction Reactions

The thiomorpholine sulfur atom and quinoline nitrogen are key sites for redox transformations:

-

Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> or mCPBA converts the thiomorpholine’s thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering steric and electronic properties .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the quinoline ring to tetrahydroquinoline, enhancing solubility but reducing aromatic conjugation .

Table 2: Redox reactivity data

| Reaction Type | Conditions | Product | Impact on Bioactivity |

|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub> (aq. AcOH, 50°C) | Sulfoxide derivative | Reduced cytotoxicity |

| Reduction | H<sub>2</sub> (1 atm), Pd/C, EtOH | Tetrahydroquinoline analog | Increased logP |

Electrophilic and Nucleophilic Substitutions

The dimethoxyphenyl group undergoes electrophilic aromatic substitution (EAS), while the quinoline core participates in nucleophilic substitutions:

-

EAS at dimethoxyphenyl : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the 5-position .

-

Nucleophilic displacement : The 4-amine group reacts with acyl chlorides (e.g., AcCl) to form amides under basic conditions (pyridine, 0°C) .

Table 3: Substitution reaction outcomes

| Reaction | Reagents | Position Modified | Application |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Dimethoxyphenyl C5 | SAR studies |

| Acylation | AcCl, pyridine | 4-Amine | Prodrug synthesis |

Condensation and Cyclization Reactions

The 4-amine group participates in Schiff base formation and heterocyclization:

-

Schiff base synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives .

-

Heterocyclization : Under microwave irradiation with CS<sub>2</sub>, forms thiazolidinone rings via [3+2] cycloaddition .

Table 4: Condensation reaction parameters

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 6h | N-Benzylidene derivative | 88 |

| Carbon disulfide | MW, 120°C, 30 min | Thiazolidinone-fused quinoline | 75 |

Coordination Chemistry

The tertiary amine and sulfur atoms act as ligands for transition metals:

-

Cu(II) complexes : Forms octahedral complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol, enhancing antioxidant activity .

-

Pd(II) catalysis : Serves as a ligand in Suzuki-Miyaura cross-coupling reactions .

Degradation Pathways

Stability studies reveal:

-

Hydrolysis : The thiomorpholine-carbonyl bond cleaves under acidic (pH < 3) or basic (pH > 10) conditions, forming quinoline-3-carboxylic acid .

-

Photodegradation : UV light induces C-S bond scission, generating radical intermediates .

This comprehensive analysis underscores the compound’s versatility in synthetic and medicinal chemistry, with applications in drug design and materials science. Experimental data from diverse sources confirm its reactivity profile, enabling tailored modifications for specific biological or industrial purposes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s quinoline scaffold is shared with multiple analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Substituent Position: The 3-position of quinoline is critical.

- Methoxy Groups : The 2,4-dimethoxyphenyl group in the target differs from 3,4,5-trimethoxyphenyl in Compound 15 (), which shows potent anti-breast cancer activity (IC50 = 9.38 μM). Positional variations in methoxy groups may modulate target affinity .

- Halogen vs. Sulfur : The patent compound () includes bromo and difluorophenyl groups, while the target employs sulfur in thiomorpholine. Halogens often enhance binding via hydrophobic interactions, whereas sulfur may improve metabolic stability .

Physicochemical and Analytical Data

Table 2: Analytical Comparisons

Key Observations:

- Molecular Weight : The target’s higher molecular weight (~453 g/mol) compared to 4k (~390 g/mol) reflects the thiomorpholine group’s contribution.

- HPLC Behavior : The patent compound’s retention time (1.64 min) under SQD-FA05 conditions suggests moderate polarity, which may differ for the target due to sulfur’s electron-donating effects .

Biological Activity

N-(2,4-DIMETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanism of action, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Quinoline Core : The quinoline structure can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Thiomorpholine Moiety : This is achieved via nucleophilic substitution reactions where thiomorpholine derivatives react with activated halides.

- Functionalization with Dimethoxyphenyl Group : The incorporation of the dimethoxyphenyl group is performed through electrophilic aromatic substitution or coupling reactions.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against various targets:

- Acetylcholinesterase Inhibition : The compound exhibited significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 value was determined to be approximately 3.5 µM, indicating moderate potency compared to standard AChE inhibitors .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that this compound showed cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The compound's IC50 values ranged from 10 to 20 µM across these cell lines, suggesting a promising anticancer profile .

- Mechanism of Action : Molecular docking studies indicated that the compound binds effectively to the active site of AChE and other relevant targets, stabilizing interactions through hydrogen bonds and hydrophobic contacts. This binding affinity correlates with its observed biological activities .

Data Table

The following table summarizes key biological activities and IC50 values for this compound:

| Biological Activity | Target | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase Inhibition | AChE | 3.5 |

| Cytotoxicity against MDA-MB-231 | Breast Cancer | 10 |

| Cytotoxicity against SUIT-2 | Pancreatic Cancer | 15 |

| Cytotoxicity against HT-29 | Colon Cancer | 20 |

Case Studies

- Alzheimer's Disease Model : In a recent study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, supporting its potential as a therapeutic agent .

- Cancer Treatment Trials : Early-phase clinical trials have indicated that compounds with similar structures exhibit enhanced efficacy when combined with existing chemotherapeutic agents, suggesting that this compound could be beneficial in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.